molecular formula C16H13Cl3F3N5O B13404007 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride

Cat. No.: B13404007
M. Wt: 454.7 g/mol
InChI Key: VTOATALLNGPGSU-UHFFFAOYSA-N
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Description

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride typically involves multiple steps:

  • Formation of the Pyrimidine Ring: : The initial step involves the synthesis of the pyrimidine ring, which is achieved through the reaction of appropriate precursors under controlled conditions. This step often requires the use of chlorinating and fluorinating agents to introduce the chloro and fluoro substituents.

  • Introduction of the Triazole Ring: : The triazole ring is introduced through a cyclization reaction involving a suitable precursor. This step may require the use of catalysts and specific reaction conditions to ensure the formation of the triazole ring.

  • Coupling of the Rings: : The pyrimidine and triazole rings are then coupled together through a series of reactions that involve the formation of carbon-carbon and carbon-nitrogen bonds. This step often requires the use of coupling agents and specific reaction conditions to achieve the desired product.

  • Hydrochloride Formation: : The final step involves the conversion of the compound into its hydrochloride salt form. This is typically achieved through the reaction of the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the chloro and fluoro substituents, leading to the formation of dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Dehalogenated derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound is studied for its potential biological activities. It has shown promise as an antifungal and antibacterial agent, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential use in the treatment of fungal and bacterial infections. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

Industry

In industry, the compound is used in the production of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with bacterial enzymes, inhibiting their activity and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar mechanism of action.

    Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole antifungal agent with enhanced activity against certain fungal species.

Uniqueness

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride is unique due to its specific combination of chloro and fluoro substituents, which enhance its biological activity and selectivity. This makes it a promising candidate for the development of new therapeutic agents with improved efficacy and reduced side effects.

Properties

Molecular Formula

C16H13Cl3F3N5O

Molecular Weight

454.7 g/mol

IUPAC Name

3-(6-chloro-5-fluoropyrimidin-4-yl)-1-(3-chloro-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)butan-2-ol;hydrochloride

InChI

InChI=1S/C16H12Cl2F3N5O.ClH/c1-8(13-12(21)14(17)23-6-22-13)16(27,5-26-7-24-15(18)25-26)10-3-2-9(19)4-11(10)20;/h2-4,6-8,27H,5H2,1H3;1H

InChI Key

VTOATALLNGPGSU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC(=N2)Cl)(C3=C(C=C(C=C3)F)F)O.Cl

Origin of Product

United States

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